![molecular formula C14H20N2O4 B2847637 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid CAS No. 1181756-89-7](/img/structure/B2847637.png)
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid
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Overview
Description
“3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These compounds are often used in organic synthesis due to their multiple reactive groups . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Synthesis Analysis
The synthesis of these compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Scientific Research Applications
Peptide Synthesis
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid: serves as a valuable building block in peptide synthesis. Here’s how:
- Ionic Liquids (AAILs) for Dipeptide Synthesis : Researchers have developed room-temperature ionic liquids (RTILs) derived from Boc-protected amino acids. These Boc-AAILs act as efficient reactants and reaction media for peptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, resulting in dipeptides with satisfactory yields .
Boron Reagents in Suzuki–Miyaura Coupling
Boron-containing compounds play a crucial role in Suzuki–Miyaura cross-coupling reactions. Although not directly related to Boc-protected pyridylalanine, understanding the broader context of boron reagents sheds light on their significance in organic synthesis:
- Suzuki–Miyaura Coupling : This transition metal-catalyzed carbon–carbon bond-forming reaction is widely applied due to its mild conditions and functional group tolerance. Boronic esters, including those protected with Boc groups, participate in these coupling reactions, enabling the synthesis of diverse organic molecules .
Protodeboronation
While not specific to Boc-protected pyridylalanine, protodeboronation reactions involving boronic esters are relevant:
- Catalytic Protodeboronation : Researchers have explored the formal anti-Markovnikov hydroarylation of alkenes using pinacol boronic esters. Although this study doesn’t directly involve Boc-protected pyridylalanine, it highlights the versatility of boron reagents in organic transformations .
Analytical Techniques
For characterization and quality control:
- Thin-Layer Chromatography (TLC) : Researchers use TLC to analyze Boc-protected amino acids and related compounds. Visualizing spots under UV light or with vaporized iodine helps confirm their identity and purity .
Medicinal Chemistry
While not directly studied for Boc-protected pyridylalanine, understanding its properties can inform drug design:
- Drug Development : Researchers explore Boc-protected amino acids as potential drug candidates. Their stability, reactivity, and bioavailability impact drug design and delivery .
Mechanism of Action
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.
Mode of Action
The tert-butyloxycarbonyl (boc) group is known to protect amines in organic synthesis . This protection is crucial during peptide synthesis, where the Boc group prevents unwanted reactions from occurring at the amine site . The Boc group can be removed under acidic conditions when the protection is no longer needed .
Biochemical Pathways
The compound is likely involved in peptide synthesis pathways. In these pathways, amino acids are linked together to form peptides, a process that often requires the use of protected amino acids like “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” to ensure selectivity and efficiency .
Result of Action
The primary result of the action of “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” is the formation of peptides through peptide synthesis . The compound’s Boc group allows for selective and efficient peptide bond formation by protecting the amine group during synthesis .
Action Environment
The action, efficacy, and stability of “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the specific conditions under which the synthesis is carried out, such as the choice of solvent and the use of other reagents .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-2-ylmethyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-7-12(17)18)10-11-6-4-5-8-15-11/h4-6,8H,7,9-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOPLLWNBGGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid |
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